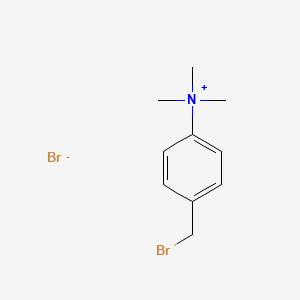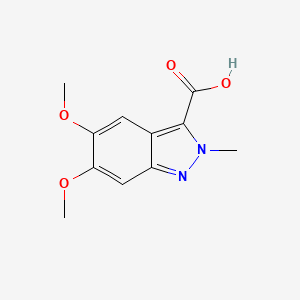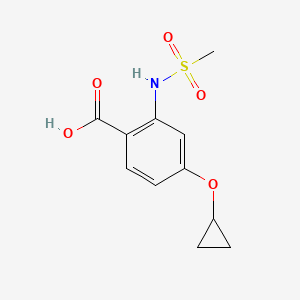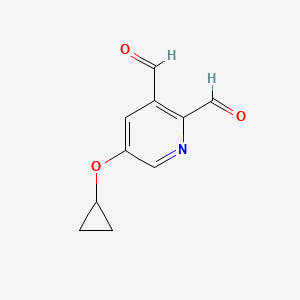![molecular formula C14H14N2O2S B14805836 4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylbenzylidene)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of 4-[(2-methylbenzylidene)amino]benzenesulfonamide includes a benzylideneamino group substituted with a methyl group at the 2-position, making it a derivative of benzenesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylbenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 2-methylbenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylbenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amine and aldehyde.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-[(2-methylbenzylidene)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 4-[(2-methylbenzylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzylidene)amino]benzenesulfonamide
- 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide
- 4-[(4-methoxybenzylidene)amino]benzenesulfonamide
Uniqueness
4-[(2-methylbenzylidene)amino]benzenesulfonamide is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and binding affinity compared to other derivatives. This structural variation can lead to differences in biological activity and chemical properties .
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-11-4-2-3-5-12(11)10-16-13-6-8-14(9-7-13)19(15,17)18/h2-10H,1H3,(H2,15,17,18) |
InChI Key |
LOLFXADRAMSSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B14805756.png)


![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)



![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)


![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
